Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Overview
Description
Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It is known for its unique structure, which includes an imidazolidine ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dioxoimidazolidine-4-carboxylate
- Methyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
- Ethyl 1-methyl-2,5-dioxoimidazolidine-5-carboxylate
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Biological Activity
Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS No: 21823-24-5) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C7H10N2O4
- Molecular Weight : Approximately 186.165 g/mol
- Melting Point : 87-88 °C
- Solubility : Soluble in various organic solvents
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent. For instance, preliminary data suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that may be beneficial in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of this compound reveal promising results. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the dioxo group is critical for its reactivity and interaction with biological targets. Comparisons with related compounds highlight how variations in substituents can affect potency and selectivity:
Compound Name | CAS Number | Unique Features |
---|---|---|
Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate | 21823-24-5 | Enhanced lipophilicity due to benzyl substitution |
Methyl 2,5-dioxoimidazolidine-4-carboxylate | 45082278 | Lacks ethyl group; different biological profile |
Ethyl 1-methyl-2,5-dioxoimidazolidine | N/A | Simpler structure may lead to varied activities |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate distribution within biological systems. Further research is necessary to elucidate its metabolism and excretion pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- In Vivo Model for Inflammation : A study using a rat model of induced inflammation demonstrated that administration of this compound significantly reduced paw edema compared to control groups.
- Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of colon cancer cells (HT29), with IC50 values indicating substantial cytotoxicity.
Properties
IUPAC Name |
ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZBYCDEFCXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304349 | |
Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21823-24-5 | |
Record name | NSC165488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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